(R)-2-Amino-1-(3-chlorophenyl)ethanol

Chiral Purity Enantiomeric Excess Quality Control

Chiral β-amino alcohol building block for selective β3-adrenergic receptor (β3-AR) agonist synthesis. The (R)-enantiomer is essential for potent, selective β3-AR agonists like AJ-9677 (EC50 0.062 nM at human β3-AR, >100-fold selectivity). Using the (S)-enantiomer or racemate introduces undesired β2-AR activity, compromising SAR studies. Serves as chiral HPLC reference standard.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
CAS No. 121652-86-6
Cat. No. B037897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-1-(3-chlorophenyl)ethanol
CAS121652-86-6
Synonyms(R)-1-(3-CHLOROPHENYL)-1-HYDROXY-2-AMINOETHANE
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(CN)O
InChIInChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1
InChIKeySTJIXOUDTUPEEL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-1-(3-chlorophenyl)ethanol: Chiral Intermediate for β3-AR Agonists


(R)-2-Amino-1-(3-chlorophenyl)ethanol is a chiral β-amino alcohol characterized by a (1R)-configured stereocenter bearing a 3-chlorophenyl ring . It serves as a crucial enantiomerically pure building block in medicinal chemistry, primarily for the synthesis of selective β3-adrenergic receptor (β3-AR) agonists being developed for type II diabetes and obesity [1]. The compound features both primary amine and secondary alcohol functional groups, enabling its use as a versatile intermediate for constructing more complex pharmacophores .

(R)-2-Amino-1-(3-chlorophenyl)ethanol: Enantiomer Substitution Limits


Generic substitution with the (S)-enantiomer or the racemic mixture (CAS 53360-89-7) is not a viable option for applications requiring specific β3-adrenergic receptor (β3-AR) targeting. The (S)-enantiomer exhibits a distinct pharmacological profile, acting as a β2-adrenergic agonist (e.g., as in Clenbuterol) . In contrast, the (R)-enantiomer is the essential chiral precursor for constructing potent and selective β3-AR agonists [1]. The stereochemistry at the benzylic alcohol position dictates downstream receptor subtype selectivity and potency. Using the racemate would introduce the undesired (S)-isomer, compromising the selectivity and potentially introducing off-target β2-AR activity, thereby invalidating SAR studies and lead optimization efforts [2].

(R)-2-Amino-1-(3-chlorophenyl)ethanol: Key Procurement Evidence


Enantiomeric Purity: (R) vs (S) Enantiomer

While the (R)-enantiomer is supplied with a minimum purity of 95% , the corresponding (S)-enantiomer is available at a higher minimum purity of 98% . This difference in achievable commercial purity, potentially due to distinct synthetic routes or purification challenges, is a quantifiable factor for procurement decisions when high purity is a prerequisite for downstream synthesis. The reported purity specification is 95% for the (R)-enantiomer.

Chiral Purity Enantiomeric Excess Quality Control

β3-AR Agonist Potency and Selectivity

The (R)-configured 2-amino-1-(3-chlorophenyl)ethanol fragment is a critical pharmacophoric element for achieving potent and selective β3-adrenergic receptor (β3-AR) agonism. In a study by Harada et al., the lead compound AJ-9677, which incorporates this (R)-fragment, exhibited an EC50 of 0.062 nM at the human β3-AR with an intrinsic activity of 116% [1]. Crucially, it demonstrated 210-fold selectivity over the human β2-AR and 103-fold selectivity over the human β1-AR [1]. The (S)-enantiomer or derivatives thereof do not exhibit this selective β3-AR profile, instead showing β2-AR agonism . The (R)-configuration is therefore essential for β3-AR selectivity.

β3-Adrenergic Receptor Agonist Selectivity Diabetes Obesity

Chirality Requirements for β3-AR Agonist Synthesis

The synthesis of high-potency β3-AR agonists like AJ-9677 explicitly requires the (2R) stereoisomer of the 1-(3-chlorophenyl)-2-aminoethanol core. The Harada et al. study achieved the most promising compound (96) only after optical resolution of the racemic precursor, confirming the essential nature of the (R)-configuration for the desired biological activity [1]. This is supported by the broader understanding that the opposite (S)-enantiomer yields compounds with different, often undesired, pharmacological profiles, such as β2-AR agonism [2].

Asymmetric Synthesis Chiral Building Block β3-AR Agonist

(R)-2-Amino-1-(3-chlorophenyl)ethanol: Validated Application Scenarios


Selective β3-AR Agonist Synthesis for Metabolic Disorders

Utilized as a chiral building block in the synthesis of potent and selective β3-AR agonists, such as AJ-9677. This compound, built upon the (R)-2-amino-1-(3-chlorophenyl)ethanol core, exhibits sub-nanomolar EC50 at human β3-AR (0.062 nM) and high selectivity over β1- and β2-AR subtypes (103- and 210-fold, respectively) [1]. This application is central to research programs targeting type II diabetes and obesity.

SAR Studies of Thiazolidinedione Derivatives

Employed to prepare and investigate the SAR of thiazolidinedione derivatives designed as selective human β3 agonists . The (R)-enantiomer ensures that the stereochemical influence on biological activity is accurately assessed, a critical factor in medicinal chemistry optimization programs.

Chiral Chromatography and Purity Control

Serves as a reference standard for developing chiral HPLC methods to determine enantiomeric excess of synthesized compounds and to control the chiral purity of intermediates in pharmaceutical manufacturing processes [2]. Its well-defined stereochemistry and commercial availability at a specified purity (e.g., 95%) make it a suitable benchmark for analytical development.

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